molecular formula C10H14BrN B3118060 1-(4-Bromophenyl)-2-methylpropan-2-amine CAS No. 23063-68-5

1-(4-Bromophenyl)-2-methylpropan-2-amine

Cat. No.: B3118060
CAS No.: 23063-68-5
M. Wt: 228.13 g/mol
InChI Key: DXXPWEKAYXAOPR-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methylpropan-2-amine group

Properties

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-10(2,12)7-8-3-5-9(11)6-4-8/h3-6H,7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXPWEKAYXAOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288523
Record name 4-Bromo-α,α-dimethylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23063-68-5
Record name 4-Bromo-α,α-dimethylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23063-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-α,α-dimethylbenzeneethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-methylpropan-2-amine typically involves the bromination of a precursor compound followed by amination. One common method involves the bromination of 4-bromotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 4-bromobenzyl bromide is then subjected to a nucleophilic substitution reaction with 2-methylpropan-2-amine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-methylpropan-2-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), alkyl halides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Hydroxylated, aminated, or alkylated derivatives

Scientific Research Applications

1-(4-Bromophenyl)-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methylpropan-2-amine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at specific receptor sites, modulating the activity of neurotransmitters like dopamine, serotonin, and norepinephrine. These interactions can influence various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-methylpropan-2-amine
  • 1-(4-Fluorophenyl)-2-methylpropan-2-amine
  • 1-(4-Methylphenyl)-2-methylpropan-2-amine

Uniqueness

1-(4-Bromophenyl)-2-methylpropan-2-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall pharmacological profile compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher electronegativity can lead to different interactions with biological targets and chemical reagents, making this compound valuable for specific applications in research and industry.

Biological Activity

1-(4-Bromophenyl)-2-methylpropan-2-amine, also known by its CAS number 23063-68-5, is a substituted amphetamine with potential biological activities due to its structural characteristics. The presence of a bromine atom on the para position of the phenyl ring significantly influences its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Synthesis

The molecular formula for this compound is C₁₀H₁₄BrN. The compound can be synthesized using various organic chemistry methods, including reductive amination and Friedel-Crafts alkylation reactions. The synthesis typically involves:

  • Starting Materials : 4-bromobenzaldehyde and 2-amino-2-methylpropan-1-ol.
  • Reactions :
    • Reductive amination to form the amine.
    • Purification through recrystallization or chromatography.

Research indicates that this compound interacts with neurotransmitter receptors in the brain, particularly affecting dopaminergic and serotonergic systems. Its potential roles include:

  • Agonist or Antagonist Activity : It may act as an agonist or antagonist at various neurotransmitter receptors, modulating neurotransmitter release and uptake.
  • Influence on Mood and Cognition : By interacting with dopamine and serotonin receptors, this compound may influence mood regulation and cognitive functions.

Pharmacological Studies

Recent studies have focused on the pharmacokinetic and pharmacodynamic profiles of this compound:

  • Cytotoxicity Studies : Similar compounds have shown cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). Results indicated that derivatives exhibited higher potency than standard treatments like cisplatin.
  • Binding Affinity Studies : Interaction studies have demonstrated significant binding affinity to G protein-coupled receptors (GPCRs), which are critical in cellular signaling pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
1-(4-Chlorophenyl)-2-methylpropan-2-amineChlorine instead of bromineDifferent reactivity profile compared to brominated analogs
1-(4-Fluorophenyl)-2-methylpropan-2-amineFluorine instead of bromineVarying pharmacological effects due to fluorine's properties
1-(4-Methoxyphenyl)-2-methylpropan-2-amineMethoxy group instead of halogenPotentially different receptor interactions
1-(3-Bromophenyl)-2-methylpropan-2-amineBromine at the meta positionMay exhibit different biological activities due to positional isomerism
1-(4-Methylphenyl)-2-methylpropan-2-amineMethyl group instead of halogenAlters electronic properties affecting biological interactions

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Cytotoxicity Studies : A study evaluated the cytotoxic activity of similar compounds against cancer cell lines, indicating that certain derivatives exhibited higher potency than standard treatments like cisplatin .
  • Mechanism of Action : Investigations revealed that these compounds often induce apoptosis in cancer cells, a crucial pathway for anticancer activity. Morphological changes consistent with apoptosis were observed through specific staining techniques .
  • Binding Affinity Studies : Interaction studies demonstrated that this compound has a significant binding affinity to various biological targets, including GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromophenyl)-2-methylpropan-2-amine
Reactant of Route 2
1-(4-Bromophenyl)-2-methylpropan-2-amine

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